2-(Bromomethyl)-5-fluorobenzenamine
Description
2-(Bromomethyl)-5-fluorobenzenamine (CAS: 206559-44-6; synonyms: 2-Bromo-5-fluoroaniline, 2-BROMO-5-FLUOROBENZENAMINE) is a halogenated aromatic amine with the molecular formula C₇H₆BrFN. This compound features a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 5-position on the benzene ring. Its molecular weight is 204.03 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced polymers. The bromomethyl group enhances reactivity in nucleophilic substitutions, enabling cross-coupling reactions, while the fluorine atom contributes to electronic modulation and metabolic stability in downstream applications .
Properties
CAS No. |
939758-34-6 |
|---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(bromomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4,10H2 |
InChI Key |
MGCZXYLOYARVMS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N)CBr |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Bromomethyl)-5-fluorobenzenamine vs. 3-Bromo-5-fluoro-4-iodoaniline
- Substituents: The latter compound (C₆H₄BrFINO) includes iodine at the 4-position, increasing steric bulk and polarizability compared to the bromomethyl group.
- Reactivity : The iodine atom facilitates heavier halogen-based coupling (e.g., Ullmann reactions), whereas the bromomethyl group in the target compound is more reactive in alkylation or Suzuki-Miyaura cross-couplings .
This compound vs. 2-Bromo-5-fluorobenzonitrile
- Functional Groups: The cyano (-CN) group in the latter (C₇H₃BrFN) introduces strong electron-withdrawing effects, reducing nucleophilicity at the benzene ring.
- Applications: Cyano derivatives are often used in metal-organic frameworks (MOFs) or as ligands, whereas bromomethyl analogs are preferred for alkylation in drug synthesis .
Comparison with 2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)
Comparison with 5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN)
Fluorinated Polyamide/Imide Intermediates
Compounds like 2,2-bis(4-carboxyphenyl)hexafluoropropane (from ) share fluorinated aromatic backbones but lack bromine. The bromomethyl group in this compound enhances cross-linking in polymers, improving thermal stability in high-performance materials .
Pharmaceutical Intermediates
Compared to 5-fluoro-2-[4-(2-fluorophenyl)-1-piperazinyl]benzenamine (), which is tailored for CNS drug candidates, the bromomethyl group in the target compound allows modular functionalization for antitumor or antiviral agents .
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